molecular formula C21H25ClN2 B5714911 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine

1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine

Cat. No. B5714911
M. Wt: 340.9 g/mol
InChI Key: JEUYUTGJWSRGLP-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Mechanism Of Action

1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine acts as an SSRI by inhibiting the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have various effects on the central nervous system. 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine has also been found to have affinity towards other neurotransmitter receptors such as dopamine and norepinephrine receptors, which can contribute to its pharmacological effects.
Biochemical and Physiological Effects
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine has been found to have various biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine has been found to have analgesic properties and can reduce pain perception.

Advantages And Limitations For Lab Experiments

1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine has various advantages for lab experiments. It is a well-characterized compound that can be synthesized in a controlled manner. It has also been extensively studied for its pharmacological properties, which can aid in the design of experiments. However, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine also has certain limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. This can make it difficult to study its long-term effects. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine has been found to have potential cytotoxic effects, which can limit its use in certain experiments.

Future Directions

There are various future directions for the study of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine. One potential area of research is the development of more potent and selective derivatives of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine that can be used for therapeutic purposes. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine can be studied for its potential use in the treatment of other psychiatric and neurological conditions. Further studies can also be conducted to elucidate the mechanism of action of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine and its effects on various neurotransmitter systems.

Synthesis Methods

1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine can be synthesized through a multi-step reaction process involving the condensation of 1-(2-chloro-3-phenyl-2-propen-1-yl) piperazine with 2,3-dimethylphenylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine has been found to have significant affinity towards the serotonin transporter and can act as a selective serotonin reuptake inhibitor (SSRI). It has been studied for its potential use in the treatment of depression, anxiety disorders, and other psychiatric conditions. 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2/c1-17-7-6-10-21(18(17)2)24-13-11-23(12-14-24)16-20(22)15-19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUYUTGJWSRGLP-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=CC3=CC=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine

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